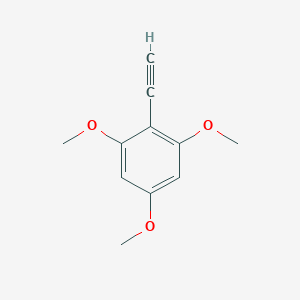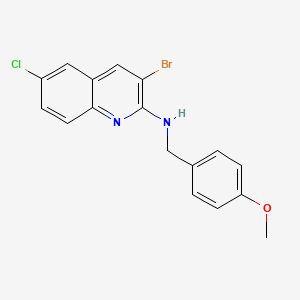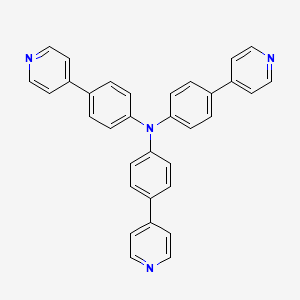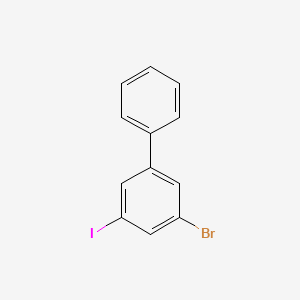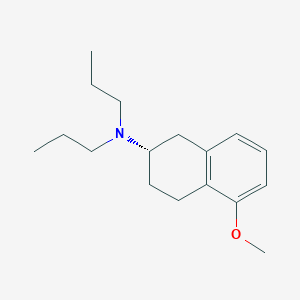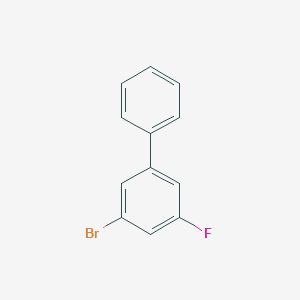
1-Bromo-3-fluoro-5-phenylbenzene
Overview
Description
1-Bromo-3-fluoro-5-phenylbenzene is an aromatic compound with the molecular formula C12H8BrF It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted by bromine, fluorine, and phenyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-fluoro-5-phenylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-fluoro-5-phenylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position.
Another method involves the Suzuki-Miyaura coupling reaction, where 3-fluoro-5-phenylboronic acid is reacted with bromobenzene in the presence of a palladium catalyst and a base. This method allows for the formation of the desired compound with high yield and selectivity .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions using bromine and suitable catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-fluoro-5-phenylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions, where the bromine or fluorine substituents can be replaced by other electrophiles.
Nucleophilic Aromatic Substitution (NAS): The fluorine substituent can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.
Cross-Coupling Reactions: The compound can undergo cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of iron(III) bromide (FeBr3) as a catalyst.
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in an organic solvent (e.g., toluene).
Nucleophilic Substitution: Nucleophiles such as amines or alkoxides in polar solvents (e.g., DMF) under elevated temperatures.
Major Products Formed
EAS Reactions: Substituted benzene derivatives with various electrophiles.
NAS Reactions: Substituted benzene derivatives with nucleophiles replacing the fluorine atom.
Cross-Coupling Reactions: New aryl or alkyl-substituted benzene derivatives.
Scientific Research Applications
1-Bromo-3-fluoro-5-phenylbenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as liquid crystals and organic semiconductors.
Medicinal Chemistry: It is employed in the design and synthesis of biologically active compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-5-phenylbenzene in chemical reactions involves the interaction of its substituents with various reagents. For example, in electrophilic aromatic substitution reactions, the electron-withdrawing effects of the bromine and fluorine atoms influence the reactivity of the benzene ring, directing electrophiles to specific positions on the ring .
In cross-coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the bromine atom and the aryl or alkyl group, enabling the transfer of the substituent to the benzene ring .
Comparison with Similar Compounds
1-Bromo-3-fluoro-5-phenylbenzene can be compared with other similar compounds, such as:
1-Bromo-3-fluorobenzene: Lacks the phenyl group, resulting in different reactivity and applications.
1-Bromo-4-fluoro-2-phenylbenzene: The position of the substituents affects the compound’s chemical properties and reactivity.
1-Chloro-3-fluoro-5-phenylbenzene:
These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
1-bromo-3-fluoro-5-phenylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKVBFYMOCNSDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


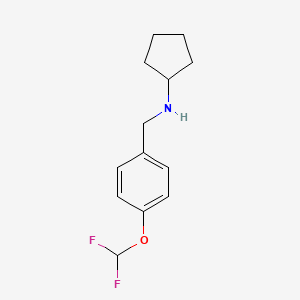

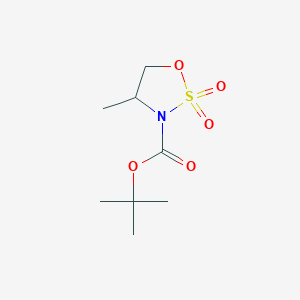
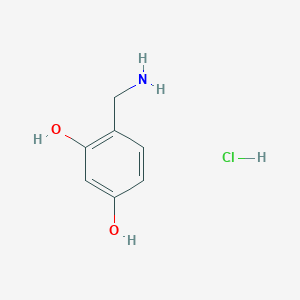
![(R)-2,2'-Bis[bis(3,5-trifluoromethylphenyl)phosphino]-4,4',6,6'-tetramethoxy)-1,1'-biphenyl](/img/structure/B3100218.png)
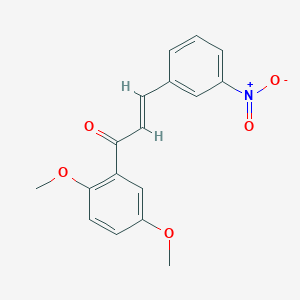

![tert-Butyl N-[1-(pyrimidin-4-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3100237.png)
![[3-(3,4-Dichlorophenyl)-1-adamantyl]methylamine](/img/structure/B3100255.png)
